SIRT6 Inhibitory Potency: 15-Fold Weaker than the Lead Aniline Analog
The target compound exhibits significantly weaker SIRT6 inhibition (IC50 = 74 µM) [1] compared to the lead compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) (IC50 = 4.93 µM) [2]. This 15-fold difference in potency is critical for researchers seeking either a potent SIRT6 inhibitor (where the aniline is preferred) or a less active control/starting scaffold (where the methanol is appropriate).
| Evidence Dimension | SIRT6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 74 µM |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d): 4.93 µM |
| Quantified Difference | 15.0-fold higher IC50 (weaker inhibition) |
| Conditions | Fluor de Lys (FDL) assay; recombinant SIRT6 |
Why This Matters
This quantitative difference directly informs the choice of chemical tool for SIRT6-related studies, preventing the use of an ineffective or mischaracterized compound.
- [1] BindingDB. BDBM50460478 (CHEMBL4226903). Affinity data for (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol, accessed 2026. View Source
- [2] Sun, W.; Chen, X.; Huang, S.; Li, W.; Tian, C.; Yang, S.; Li, L. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorg. Med. Chem. Lett. 2020, 30, 127192. View Source
